molecular formula C10H8F3N3 B1315989 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 130599-34-7

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No. B1315989
M. Wt: 227.19 g/mol
InChI Key: HZZRLYJWBJHZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Spectroelectrochemical Properties Study

  • Scientific Field : Chemistry
  • Application Summary : The compound was used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds .
  • Methods of Application : The compound was prepared by the reaction of 4- (3-hydroxypropyl)phenol with 1- (bromomethyl)-3- (trifluoromethyl)benzene . The electrochemical and spectroelectrochemical investigation of the phthalocyanines were studied using various electrochemical techniques in DMF on a glassy carbon electrode .
  • Results : The studies show that the complexes have either metal based or ligand-based diffusion controlled electron transfer properties .

Synthesis of Cinacalcet HCl

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : An improved method for the synthesis of 3- (3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
  • Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3- (trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
  • Results : The final API was obtained through reductive amination of the intermediate with ( R )- (+)-1- (1-naphthyl)ethylamine using a catalyst prepared with a very low content of precious metal .

Development of Agrochemical and Pharmaceutical Compounds

  • Scientific Field : Agrochemical and Pharmaceutical Chemistry
  • Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates, which have similar structures to the compound , are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
  • Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Synthesis of Photoinduced Electron Transfer (PET) Sensors

  • Scientific Field : Sensor Technology
  • Application Summary : Compounds similar to “3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine” may be used in the synthesis of photoinduced electron transfer (PET) sensors .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Synthesis of Dyes and Pigments

  • Scientific Field : Dye and Pigment Chemistry
  • Application Summary : 4-(Trifluoromethyl)phenylhydrazine, a compound with a similar structure, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Development of Pesticides

  • Scientific Field : Pesticide Chemistry
  • Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates, which have similar structures to the compound , have gained a fundamental role as key structural ingredients for the development of many pesticides .
  • Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Future Directions

: Sigma-Aldrich: Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZRLYJWBJHZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577553
Record name 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

CAS RN

130599-34-7
Record name 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Reactant of Route 3
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Citations

For This Compound
4
Citations
ST Moe, AB Thompson, GM Smith… - Bioorganic & medicinal …, 2009 - Elsevier
Botulinum neurotoxin elicits its paralytic activity through a zinc-dependant metalloprotease that cleaves proteins involved in neurotransmitter release. Currently, no drugs are available …
Number of citations: 51 www.sciencedirect.com
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org
BI HU, ÉJ HU, RV HU, PJL HU, GCL HU, BGA HU… - …, 2010 - sumobrain.org
The invention relates to new pyrazolo [1, 5-a] pyrimidine derivatives of formula (I) or pharmaceutically acceptable salts, biologically active metabolites, pro-drugs, racemates, …
Number of citations: 0 www.sumobrain.org
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.